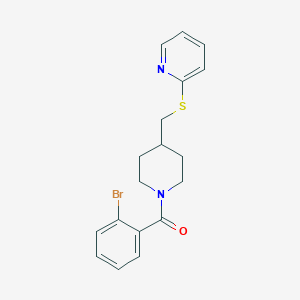

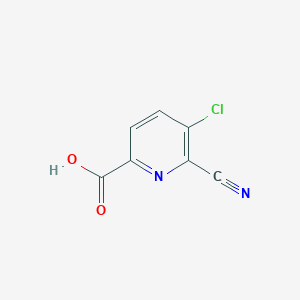

![molecular formula C18H16BrClN2O3 B2676804 8-bromo-3-(3-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899353-69-6](/img/structure/B2676804.png)

8-bromo-3-(3-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-bromo-3-(3-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one” is a heterocyclic compound . It is available for purchase from various chemical suppliers.

Synthesis Analysis

The synthesis of such structures is based on the three-component Biginelli cyclocondensation of β-dicarbonyl compounds, hydroxyaromatic aldehydes, and urea or thiourea . The ratio of diastereomers depends on the catalyst (HCl) concentration in the reaction medium .Chemical Reactions Analysis

In DMSO and DMF, the resulting compounds undergo oxadiazocine ring opening with establishment of a three-component equilibrium between 4- (2-hydroxy-5- R -phenyl)-5-nitro-6-phenyl-3,4-dihydropyrimidin-2 (1 Н )-one as the major component and diastereomeric methanobenzoxadiazocines as two minor components . Dilution of these solutions with water favors the oxa-Michael reaction resulting in the reverse transformation of dihydropyrimidinones into the corresponding starting diastereomers .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Compounds with oxadiazole moieties, similar to the core structure of the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida albicans and Aspergillus niger. For instance, Kapadiya et al. (2020) synthesized a series of oxadiazole-bearing Schiff base derivatives that demonstrated potent antimicrobial activities against tested microorganisms (Kapadiya et al., 2020).

Anticancer Properties

Research into compounds with structural features similar to "8-bromo-3-(3-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" has also explored their potential as anticancer agents. These compounds have been tested for their ability to inhibit the growth of various cancer cell lines, showing promising results. For example, the study by Lee et al. (2010) designed, synthesized, and evaluated oxadiazoline analogs of combretastatin A-4 for their antiproliferative activities, demonstrating potent effects against multiple cancer cell lines (Lee et al., 2010).

Propiedades

IUPAC Name |

4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrClN2O3/c1-18-9-14(13-6-10(19)7-15(24-2)16(13)25-18)21-17(23)22(18)12-5-3-4-11(20)8-12/h3-8,14H,9H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZIBRXYRIIWJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2676722.png)

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2676727.png)

![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2676728.png)

![Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2676729.png)

![2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2676734.png)

![7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2676741.png)

![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)